![molecular formula C20H22ClN3O3S B2397960 Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185033-04-8](/img/structure/B2397960.png)

Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

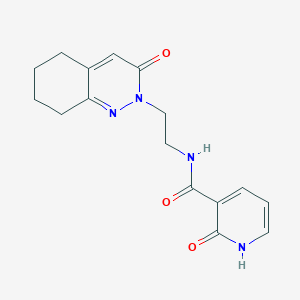

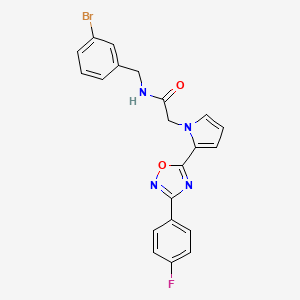

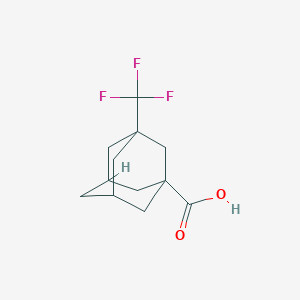

The compound is a complex organic molecule with several functional groups, including a cyanobenzamido group, an isopropyl group, and a tetrahydrothieno[2,3-c]pyridine moiety. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine moiety, for instance, is a bicyclic structure containing a sulfur atom .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the cyanobenzamido group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar cyanobenzamido group could impact its solubility .Wissenschaftliche Forschungsanwendungen

- Application : Investigate its potential as an anti-inflammatory agent, either through in vitro or in vivo studies. Assess its effects on inflammatory pathways, cytokine production, and immune responses .

- Application : Explore its three-dimensional arrangement, intermolecular interactions, and conformational features. Crystallography data can provide insights into its stability and binding modes .

- Application : Investigate whether this compound can serve as a precursor for pyridinium ionic liquids. These liquids find use in catalysis, separation processes, and electrochemistry .

- Application : Evaluate its activity against bacteria, fungi, or other pathogens. Determine minimum inhibitory concentrations (MIC) and assess its mechanism of action .

- Application : Investigate whether this compound has cytotoxic effects on cancer cell lines. Assess its selectivity, apoptosis induction, and impact on tumor growth .

- Application : Use this compound as a starting point for designing analogs. Explore its interactions with target proteins, pharmacokinetics, and toxicity profiles. Computational studies can guide optimization .

Anti-Inflammatory Activity

Crystallography and Structural Studies

Pyridinium Ionic Liquids

Anti-Microbial Properties

Anti-Cancer Research

Drug Design and Optimization

Wirkmechanismus

Target of Action

It’s worth noting that structurally diverse pyridinium salts, which include thieno[2,3-c]pyridine derivatives, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Mode of Action

It’s known that the ring nitrogen in the thieno[2,3-c]pyridine system acts as a hydrogen bond acceptor interacting with a backbone amide nh-group . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.

Biochemical Pathways

Cyanoacetamide-n-derivatives, which are similar to this compound, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Result of Action

Diverse biological activities have been reported for many derivatives of cyanoacetamide , suggesting that this compound may also have multiple biological effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(4-cyanobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(17(15)20(25)26-3)22-18(24)14-6-4-13(10-21)5-7-14;/h4-7,12H,8-9,11H2,1-3H3,(H,22,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZRWFDEKMFSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)